molecular formula C8H6N2S B107965 5-Phenyl-1,2,3-thiadiazole CAS No. 18212-29-8

5-Phenyl-1,2,3-thiadiazole

Cat. No. B107965
CAS RN: 18212-29-8
M. Wt: 162.21 g/mol
InChI Key: MXTVVTVVBOYKCU-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activity. The thiadiazole ring is known for its presence in various compounds with significant pharmacological activities, including antihypertensive, anticonvulsant, and muscle relaxant properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides followed by reactions with electrophilic reagents. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally related to 5-phenyl-1,2,3-thiadiazole, have been synthesized and shown to possess antihypertensive activity . Additionally, the synthesis of 6-aryl substituted 3-(5'-phenyl-2H-tetrazole-2'-methylene)-S-triazolo[3,4-b]-1,3,4-thiadiazoles has been reported, demonstrating the versatility of thiadiazole chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . Similarly, the molecular geometry and vibrational frequencies of 2-amino-5-phenyl-1,3,4-thiadiazole have been calculated and compared with experimental data, providing insights into the structural aspects of these compounds .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles have been synthesized and studied for their potential as trypanocidal agents, with a focus on their consistent dimer formation via intermolecular hydrogen bonds . The reactivity of thiadiazoles allows for the introduction of various substituents, which can significantly alter their chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, for example, has been characterized, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal lattice . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and potential applications of these compounds .

Scientific Research Applications

Antimicrobial Activity and Genotoxicity Assessment

5-Phenyl-1,2,3-thiadiazole derivatives exhibit significant antimicrobial activity against various pathogenic microbes. Research has highlighted their potential use as antibiotics due to their low genotoxicity and strong antimicrobial properties (Al-Smadi et al., 2019).

Corrosion Inhibition

5-Phenyl-1,2,3-thiadiazole derivatives have been utilized as corrosion inhibitors for copper in acidic environments. Their inhibition efficiency has been assessed through various methods, indicating their effectiveness in protecting against corrosion (Tang et al., 2009).

Anticancer Potential

Novel thiadiazole derivatives incorporating the 5-Phenyl-1,2,3-thiadiazole moiety have shown promising anticancer activities. They exhibit concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha et al., 2014).

Pharmacological Applications

Earlier studies have investigated the pharmacological actions of various substituted thiadiazoles, including 5-Phenyl-1,2,3-thiadiazole. These compounds demonstrated paralyzing effects in various animal models and were explored for their potential as muscular relaxant drugs (Maffii & Soncin, 1958).

Synthesis and Biological Activities

There is considerable interest in 2-aryl-5-arylamino-1,3,4-thiadiazoles, which include 5-Phenyl-1,2,3-thiadiazole derivatives, due to their high biological activity. These compounds have exhibited antimicrobial, antituberculous, and antiphlogistic properties, as well as potential in inhibiting the development of certain cancers (Efimova et al., 2009).

Antihypertensive Activity

Some derivatives of 5-Phenyl-1,2,3-thiadiazole have been synthesized and evaluated for their antihypertensive activity. These compounds showed a direct relaxant effect on vascular smooth muscle, indicating their potential in treating hypertension (Turner et al., 1988).

Safety And Hazards

According to the safety data sheets, 5-Phenyl-1,2,3-thiadiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The discussion in these review articles will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

5-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVVTVVBOYKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171254
Record name 5-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-1,2,3-thiadiazole

CAS RN

18212-29-8
Record name 5-Phenyl-1,2,3-thiadiazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,2,3-thiadiazole
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Record name 5-Phenyl-1,2,3-thiadiazole
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Record name 5-phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
R Raap, RG Micetich - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The reaction between 1,2,3-thiadiazoles, unsubstituted in the 5-position, and a strong base such as an organolithium compound, sodamide, sodium methylsulfinyl carbanion, or …
Number of citations: 104 cdnsciencepub.com
MA Tokareva, I Pernik, BA Messerle… - Catalysis Science & …, 2023 - pubs.rsc.org
Despite the growing use of denitrogenative reactions of 1,2,3-thiadiazoles in heterocycle synthesis, the origin of the varied reactivity and divergent regioselectivity observed in their …
Number of citations: 1 pubs.rsc.org
AR Katritzky, GN Nikonov, EL Moyano, NG Akhmedov… - Arkivoc, 2003 - arkat-usa.org
4-Dithiafulvenes, 1, 2, 3-thiadiazolylalkylketones, 5-(2-aryl-1-phenylethenyl)-1, 2, 3-thiadiazole, 1, 4-dialkyl-3, 6-bis (phenylmethylidene)-2, 5-dithiabicyclo [2.2. 1] heptane, bis-2, 4-(1, 2, …
Number of citations: 5 www.arkat-usa.org
NP Peet, S Sunder - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
Several methods were explored for preparing certain 4,5‐disubstituted‐1,2,3‐thiadiazoles. The reaction of phenoxyacetyl chlorides with diazoacetylamides yielded α‐diazo‐β‐…
Number of citations: 14 onlinelibrary.wiley.com
RG Micetich - Canadian Journal of Chemistry, 1970 - cdnsciencepub.com
The lithiation of various methyl substituted isoxazoles, isothiazoles, pyrazoles, oxadiazoles, and thiadiazoles using n-butyllithium has been studied. Three types of reactions, namely, …
Number of citations: 161 cdnsciencepub.com
MR Sazegar, M Mahdavi, M Dehghani, E Ismaeeli… - 2009 - sid.ir
4, 5-diaryl-1, 2, 3-thiadiazoles show biological activities. They have been as angiotensin II antagonists, PPARα agonists, antimicrobial and antitumor agents, anticonvulsants, anti-…
Number of citations: 2 www.sid.ir
BD Larsen, H Eggert, N Harrit, A Holm - Acta Chem. Scand, 1992 - researchgate.net
Irradiation of 1, 2, 3-thiadiazole together with diethylamine in liquid solution at room temperature or at 150 K gives rise to N, N-diethylthioacetamide in high yield which implies trapping …
Number of citations: 18 www.researchgate.net
B Seo, YG Kim, PH Lee - Organic letters, 2016 - ACS Publications
A synthetic method for obtaining a wide variety of isothiazoles by the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with alkyl, aryl, and heteroaryl nitriles, which proceeds via an α-…
Number of citations: 41 pubs.acs.org
JY Son, J Kim, SH Han, SH Kim, PH Lee - Organic letters, 2016 - ACS Publications
A method for the regioselective synthesis of a wide range of dihydrothiophenes was developed from the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with aliphatic, aromatic, …
Number of citations: 45 pubs.acs.org
G L'abbé, M Verbeke, W Dehaen… - Journal of the Chemical …, 1993 - pubs.rsc.org
Imines derived from 1,2,3-thiadiazole-4-carbaldehyde 4 rearrange thermally into 1,2,3-triazole-4-thiocarbaldehydes 6 which were trapped with anthracene or 2.3-dimethylbutadiene. In …
Number of citations: 23 pubs.rsc.org

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